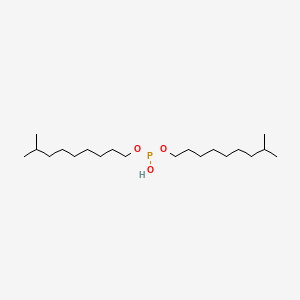

Bis(8-methylnonyl) hydrogen phosphite

Description

Properties

CAS No. |

40621-54-3 |

|---|---|

Molecular Formula |

C20H43O3P |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

bis(8-methylnonyl) hydrogen phosphite |

InChI |

InChI=1S/C20H43O3P/c1-19(2)15-11-7-5-9-13-17-22-24(21)23-18-14-10-6-8-12-16-20(3)4/h19-21H,5-18H2,1-4H3 |

InChI Key |

WCYCLRZMWNHMFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOP(O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics Involving Bis 8 Methylnonyl Hydrogen Phosphite

Hydrolysis Mechanisms and Kinetics of Dialkyl Hydrogen Phosphites

Dialkyl hydrogen phosphites, which exist in equilibrium with their phosphonate (B1237965) tautomer, undergo hydrolysis under various conditions. The mechanism and rate of this process are significantly influenced by the reaction environment.

The hydrolysis of dialkyl hydrogen phosphites can proceed through two primary pathways: cleavage of the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. The predominant pathway is dictated by the reaction conditions, particularly the pH.

P-O Bond Cleavage: This pathway is common in both acid- and base-catalyzed hydrolysis. A nucleophilic attack occurs at the phosphorus atom. mdpi.com Under basic conditions, the hydroxide (B78521) ion attacks the phosphorus center. In acidic media, water acts as the nucleophile, attacking the protonated phosphite (B83602). nih.gov

C-O Bond Cleavage: This pathway is less common for hydrolysis but can occur under specific conditions, such as in strongly acidic solutions for dialkyl phosphates. wikipedia.org For phosphinates, an AAl1 mechanism involving C-O bond cleavage is possible, where water is not involved in the rate-determining step. mdpi.com For a simple phosphodiester anion like dimethyl phosphate (B84403), cleavage is almost entirely derived from attack at the carbon rather than the phosphorus atom. researchgate.net

The choice between P-O and C-O cleavage is influenced by the stability of the potential leaving groups and the electronic environment of the phosphorus and carbon atoms.

The rate of hydrolysis of dialkyl hydrogen phosphites is highly dependent on several factors:

pH: The pH of the medium has a profound effect on the hydrolysis rate. mdpi.com Acid catalysis involves protonation of the phosphite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. nih.govorganic-chemistry.org Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. mdpi.com For instance, dialkyl phosphites hydrolyze in alkali more than 105 times faster than the corresponding triesters. tandfonline.com The rate of depletion of phosphite antioxidants can be catalyzed by a decrease in pH. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis. tandfonline.comacs.org Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. For example, studies on polylactide hydrolysis show a strong dependency of the hydrolysis rate on temperature, with acceleration observed at and above the glass transition temperature. acs.org

Concentration: The concentration of the dialkyl hydrogen phosphite and any catalysts (acid or base) will influence the reaction rate, as described by the principles of chemical kinetics.

The table below summarizes the pseudo-first-order rate constants for the hydrolysis of selected phosphonate esters under acidic conditions, illustrating the influence of structure on reactivity.

| Compound | k1 (h⁻¹) | k2 (h⁻¹) |

| Diethyl α-hydroxybenzylphosphonate | 0.35 | 0.08 |

| Diethyl benzylphosphonate | 0.25 | 0.06 |

| Diethyl β-phenylethylphosphonate | 0.70 | 0.15 |

| Diethyl phenylphosphonate | 0.13 | 0.03 |

Data adapted from a kinetic study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates. researchgate.net

In the alkaline hydrolysis of dialkyl hydrogen phosphites, the formation of a highly reactive metaphosphite intermediate has been proposed. tandfonline.com This intermediate is formed through the elimination of an alkoxide ion from the deprotonated dialkyl phosphite. The metaphosphite then rapidly reacts with water to form the final hydrolysis product. The postulation of a metaphosphite intermediate helps to explain the remarkably high rate of alkaline hydrolysis observed for these compounds compared to their triester counterparts. tandfonline.com In some phosphate systems, cyclic metaphosphates have been identified as products of controlled hydrolysis. nih.gov

Reaction Mechanisms in Organic Transformations

Bis(8-methylnonyl) hydrogen phosphite can participate in various carbon-phosphorus bond-forming reactions, which are fundamental in the synthesis of a wide range of organophosphorus compounds.

The Pudovik reaction involves the addition of a dialkyl hydrogen phosphite across a carbon-heteroatom double bond, most commonly the C=O of an aldehyde or ketone, or the C=N of an imine. mdpi.comwikipedia.org This reaction is a primary method for synthesizing α-hydroxyphosphonates and α-aminophosphonates. mdpi.comresearchgate.net

The mechanism is typically base-catalyzed. A base deprotonates the dialkyl phosphite to form a nucleophilic phosphite anion. nih.gov This anion then attacks the electrophilic carbon of the carbonyl or imine group. nih.govtandfonline.com The resulting tetrahedral intermediate is then protonated to yield the final product. nih.gov

Plausible Mechanism of the Base-Catalyzed Pudovik Reaction:

Deprotonation: (RO)₂P(O)H + B⁻ ⇌ (RO)₂PO⁻ + BH

Nucleophilic Attack: (RO)₂PO⁻ + R'CHO → (RO)₂P(O)-CHR'-O⁻

Protonation: (RO)₂P(O)-CHR'-O⁻ + BH → (RO)₂P(O)-CHR'(OH) + B⁻

Various catalysts can be employed, including alkali alcoholates, triethylamine, and potassium phosphate. mdpi.com The reaction can also proceed under Lewis acid catalysis or even in the absence of a catalyst under specific conditions. mdpi.comwikipedia.org The reactivity in the Pudovik reaction is influenced by the structure of the reactants and the nature of the catalyst and solvent. tandfonline.com

The Abramov reaction is closely related to the Pudovik reaction and describes the conversion of trialkyl phosphites to α-hydroxy phosphonates through their addition to carbonyl compounds. wikipedia.orgwikiwand.com However, the term is sometimes used more broadly in the literature to also describe the reaction of dialkyl phosphites with carbonyls. researchgate.netresearchgate.net

In the context of trialkyl phosphites, the mechanism involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.orgwikiwand.com This forms a zwitterionic intermediate. The final α-hydroxy phosphonate product is formed via the transfer of an alkyl group from one of the phosphite esters to the newly formed alkoxide. wikipedia.org An alternative to the classic base-catalyzed Abramov reaction involves activating the carbonyl group with hydrogen chloride, which forms a strong electrophile that reacts with the nucleophilic phosphite. organic-chemistry.orgresearchgate.net

Both the Pudovik and Abramov reactions are powerful tools for the synthesis of α-hydroxyalkylphosphonates, which are valuable intermediates for further chemical transformations and are known for their biological activities. mdpi.com

Phospha-Brook Rearrangements

The Phospha-Brook rearrangement is a significant reaction in organophosphorus chemistry, involving the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom of a neighboring hydroxyl group. This rearrangement typically occurs in α-hydroxyphosphonates, which can be synthesized through the Pudovik reaction—the addition of a P-H bond across a carbonyl group. beilstein-journals.org

The general mechanism involves the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by a nucleophilic attack of the oxygen on the phosphorus atom, leading to a pentacoordinate phosphate intermediate. Subsequent cleavage of the P-C bond results in the formation of a more stable P-O bond, yielding a phosphate ester. rsc.org Lewis acids can also catalyze this rearrangement, enhancing the electrophilicity of the phosphorus center. beilstein-journals.orgmdpi.com

While no specific studies detailing the Phospha-Brook rearrangement of this compound were identified, it is plausible that this compound could undergo such a rearrangement under appropriate basic or acidic conditions after conversion to the corresponding α-hydroxyphosphonate.

Table 1: Key Steps in a Generalized Phospha-Brook Rearrangement

| Step | Description | Intermediate/Product |

| 1. Formation of α-hydroxyphosphonate | Addition of the P-H bond of a dialkyl phosphite to a carbonyl compound. | α-hydroxyphosphonate |

| 2. Deprotonation | A base removes the proton from the hydroxyl group. | Alkoxide intermediate |

| 3. Nucleophilic Attack | The resulting alkoxide attacks the phosphorus center. | Pentacoordinate phosphate |

| 4. Rearrangement | Cleavage of the P-C bond and formation of a P-O bond. | Phosphate ester |

Photochemical Rearrangements and C-H/C-N Bond Activation

Photochemical reactions and C-H/C-N bond activation are pivotal processes in modern organic synthesis, enabling the direct functionalization of otherwise inert bonds. tcichemicals.comresearchgate.net

Photochemical Rearrangements: In the context of organophosphorus compounds, photochemical rearrangements can involve the excitation of the molecule by UV or visible light, leading to the formation of reactive intermediates such as radicals or excited states. These intermediates can then undergo various transformations, including intramolecular rearrangements. While specific photochemical rearrangements of this compound are not documented, analogous compounds can participate in photoinduced radical reactions or isomerizations.

C-H/C-N Bond Activation: The activation of C-H and C-N bonds by transition metal complexes is a powerful tool for constructing complex molecules. tcichemicals.comosti.gov This process typically involves the coordination of a metal center to a substrate, followed by the cleavage of a C-H or C-N bond, often through oxidative addition or concerted metalation-deprotonation pathways. nih.gov Organophosphorus compounds, particularly phosphines and phosphites, can act as ligands for the metal catalysts, influencing their reactivity and selectivity. Although direct involvement of this compound as a reactant in C-H/C-N bond activation is not reported, its role as a potential ligand in such catalytic systems could be explored.

Table 2: Generalized Approaches to C-H/C-N Bond Activation

| Activation Strategy | Description | Typical Catalysts |

| Oxidative Addition | The metal center inserts into the C-H or C-N bond, increasing its oxidation state. | Pd, Rh, Ir complexes |

| Concerted Metalation-Deprotonation | The C-H or C-N bond is cleaved with the assistance of a base or a ligand. | Ru, Co, Fe complexes |

| Electrophilic Activation | A highly electrophilic metal center abstracts a hydride or attacks an electron-rich C-H or C-N bond. | Pt, Au complexes |

Role of this compound in Radical Processes (e.g., Oxidative Decomposition)

Dialkyl hydrogen phosphites can participate in radical processes, particularly through the homolytic cleavage of the P-H bond, which has a relatively low bond dissociation energy. This can be initiated by radical initiators or by high temperatures. The resulting phosphonyl radical can then engage in various radical chain reactions.

Oxidative Decomposition: In the presence of oxygen and/or other oxidizing agents, dialkyl phosphites can undergo oxidative decomposition. researchgate.net This process can be initiated by heat, light, or radical initiators and may proceed through a radical chain mechanism. The initiation step could involve the abstraction of the hydrogen atom from the P-H bond by a radical species. The resulting phosphonyl radical can then react with oxygen to form a peroxyl radical. Subsequent reactions of this peroxyl radical can lead to the formation of various oxidation products and ultimately to the decomposition of the phosphite.

While specific studies on the oxidative decomposition of this compound are not available, the general mechanism for the thermo-oxidative degradation of similar organic compounds often involves the formation of hydroperoxides as key intermediates, which can then decompose to generate further radicals, propagating the degradation process. researchgate.net

Table 3: Potential Steps in the Radical-Mediated Oxidative Decomposition of a Dialkyl Hydrogen Phosphite

| Step | Description | Species Involved |

| Initiation | Formation of a phosphonyl radical from the dialkyl hydrogen phosphite. | Dialkyl hydrogen phosphite, Initiator (e.g., radicals, heat, light) |

| Propagation | The phosphonyl radical reacts with oxygen to form a peroxyl radical. | Phosphonyl radical, Oxygen |

| The peroxyl radical abstracts a hydrogen atom from another phosphite molecule. | Peroxyl radical, Dialkyl hydrogen phosphite | |

| Termination | Two radical species combine to form a stable product. | Phosphonyl radicals, Peroxyl radicals |

Computational and Theoretical Studies of Bis 8 Methylnonyl Hydrogen Phosphite

Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often difficult or impossible to obtain through experimentation alone. nih.gov For organophosphorus compounds, methods like Density Functional Theory (DFT) and ab initio calculations are routinely used to predict a wide array of properties. rsc.org

DFT methods, such as B3LYP, are often employed to calculate the vibrational frequencies (IR spectra) of organophosphorus compounds, which can aid in their identification and characterization. rsc.org High-accuracy composite methods like CBS-QB3 represent a good compromise between precision and computational cost for determining gas-phase thermodynamic data, including enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cp°(T)). nih.gov These calculations are crucial for understanding the stability and energy of molecules. nih.gov Ab initio methods, while often more computationally intensive, provide benchmark data for geometries and energies. Theoretical studies on related isomers, for instance, have utilized high-level coupled-cluster methods like CCSD(T) to describe their potential energy surfaces and bonding properties accurately. nih.gov

Table 1: Application of Quantum Chemical Methods to Dialkyl Hydrogen Phosphites

| Computational Method | Properties Investigated | Typical Application/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Geometries, Vibrational Frequencies, Reaction Energies | Prediction of IR spectra, mechanistic studies of reactions like the Pudovik and Arbuzov reactions. rsc.orgmdpi.com |

| Ab Initio (e.g., MP2, CCSD(T)) | Accurate Energies, Bond Properties, Isomer Stabilities | Benchmarking DFT results, detailed analysis of weak interactions, understanding tautomeric equilibria. nih.gov |

| Composite Methods (e.g., CBS-QB3) | Thermochemical Data (ΔfH°, S°, Cp°) | Establishing accurate thermodynamic databases for families of organophosphorus compounds. nih.gov |

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of molecules. In Bis(8-methylnonyl) hydrogen phosphite (B83602), the phosphorus center is key. Dialkyl hydrogen phosphites exist predominantly in the phosphonate (B1237965) tautomeric form, (RO)₂P(=O)H, rather than the phosphite form, (RO)₂P-OH.

The bonding in the phosphonate form is characterized by a highly polar phosphoryl (P=O) bond. wikipedia.org This polarity results from the difference in electronegativity between phosphorus and oxygen and leads to a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. The P=O bond acts as a strong hydrogen-bond acceptor. The two P-O single bonds to the 8-methylnonyl groups are also polarized.

Analysis of the electron density distribution, often performed using techniques like Natural Bond Orbital (NBO) analysis, can quantify these charges and describe the nature of the orbitals. researchgate.net Such analyses are used to calculate bond strength descriptors like the Wiberg Bond Index (WBI) and Mayer Bond Order (MBO), which provide quantitative measures of the P=O, P-O, and P-H bond strengths. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity, with the HOMO often localized on the oxygen atoms and the LUMO associated with the σ* orbitals of the P-O or P-H bonds.

Conformational Analysis and Molecular Dynamics Simulations

The large and flexible 8-methylnonyl chains of Bis(8-methylnonyl) hydrogen phosphite give rise to a complex conformational landscape that governs its physical state and intermolecular interactions.

The potential energy surface (PES) of this compound is exceedingly complex, with a vast number of local minima corresponding to different rotational isomers (rotamers) of the two long alkyl chains. Each rotation around a C-C or C-O single bond leads to a different conformer with a slightly different energy. Computational methods can systematically or stochastically explore this PES to identify the most stable, low-energy conformations.

Isomerization for this molecule primarily refers to this conformational flexibility. Another key isomeric transformation is the tautomerization between the dominant tetracoordinate phosphonate form and the trivalent phosphite form. Quantum chemical calculations consistently show the phosphonate form to be significantly more stable, but the phosphite tautomer, though present in minuscule concentrations, is believed to be a key reactive intermediate in certain reactions. acs.org

The structure of this compound, with a highly polar phosphonate head group and large, nonpolar alkyl tails, suggests amphiphilic character. This structure dictates its aggregation behavior, which can be modeled computationally.

The primary intermolecular forces at play are:

Hydrogen Bonding: The most significant specific interaction is the hydrogen bond formed between the acidic P-H proton of one molecule and the basic phosphoryl oxygen (P=O) of another, leading to the formation of dimers and larger oligomers.

Dipole-Dipole Interactions: The polar P=O groups give the molecule a significant dipole moment, leading to attractive dipole-dipole interactions that contribute to cohesion in the liquid state.

Van der Waals Forces: The long 8-methylnonyl chains interact primarily through London dispersion forces, a type of van der Waals interaction. researchgate.net These cumulative forces are substantial and will drive the aggregation of the nonpolar tails.

Molecular Dynamics (MD) simulations are a powerful tool for studying these interactions in a condensed phase. frontiersin.org By simulating the movement of a large ensemble of molecules over time, MD can predict properties like liquid structure, density, and the formation of micelle-like aggregates in solution. Such simulations for related organophosphates have been used to understand their binding and self-assembly behavior. frontiersin.org

Table 2: Key Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength | Effect on Aggregation |

|---|---|---|---|

| Hydrogen Bonding | P-H (donor) and P=O (acceptor) | Strong, Directional | Promotes formation of dimers and specific head-group ordering. |

| Dipole-Dipole | Polar P=O groups | Moderate | Contributes to the overall cohesive energy in the bulk liquid. |

| Dispersion Forces | Nonpolar 8-methylnonyl chains | Weak per atom, but cumulatively strong | Drives the association of the long alkyl tails, leading to aggregation. researchgate.net |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating the mechanisms of their reactions. For this compound, theoretical models can identify reactive sites and map out the energy profiles of potential reaction pathways.

The reactivity of dialkyl hydrogen phosphites is centered around the phosphorus atom and its attached functional groups. The key reactive sites are:

The phosphoryl oxygen , which is a Lewis basic site and a strong hydrogen bond acceptor.

The proton on the phosphorus atom , which is acidic and can be removed by a base.

The phosphorus atom itself, which can act as a nucleophile, particularly in its transient trivalent phosphite tautomer form. acs.org

Computational studies can model the transition states and intermediates of characteristic reactions of dialkyl hydrogen phosphites, such as the Pudovik reaction (addition to aldehydes and ketones) and the Arbuzov reaction. mdpi.commanchester.ac.uk For instance, theoretical calculations can demonstrate how a base catalyst facilitates the Pudovik reaction by deprotonating the P-H bond, generating a highly nucleophilic phosphite anion. mdpi.com These models can calculate activation barriers, allowing for the prediction of reaction rates and the rationalization of experimental outcomes. Mechanistic investigations combining NMR spectroscopy with computational studies have been used to successfully elucidate complex reaction pathways for similar phosphonylation reactions. oup.com

Table 3: Computationally Studied Reactions Relevant to Dialkyl Hydrogen Phosphites

| Reaction Name | Description | Role of Computational Studies |

|---|---|---|

| Pudovik Reaction | Base-catalyzed addition of the P-H bond across a carbonyl C=O bond. mdpi.com | Modeling the deprotonation step, calculating the energy profile of the nucleophilic attack, and explaining the role of the catalyst. mdpi.com |

| Arbuzov Reaction | Isomerization of a trialkyl phosphite to a dialkyl phosphonate, often initiated by an alkyl halide. manchester.ac.uk | Calculating the energetics of the two consecutive Sₙ2 steps involved in the reaction mechanism. manchester.ac.uk |

| Hydrolysis | Reaction with water, typically leading to the cleavage of the P-O-C ester bonds. | Modeling the stepwise addition of water and the proton transfer events leading to the final products. |

| Tautomerization | Equilibrium between the phosphonate [(RO)₂P(=O)H] and phosphite [(RO)₂P-OH] forms. | Quantifying the large energy difference between the two tautomers and modeling the transition state for their interconversion. acs.org |

: A Review of Current Research

Despite a thorough search of scientific literature and computational chemistry databases, no specific computational or theoretical studies focusing on "this compound" were found.

This indicates a significant gap in the current body of scientific research. While computational methods are powerful tools for understanding the behavior of chemical compounds, it appears that this compound has not yet been the subject of in-depth theoretical investigation.

Therefore, it is not possible to provide specific details regarding the following aspects of this particular compound:

Application of QM/MM Methods in Enzymatic/Catalytic Mechanisms:There is no available research on the application of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study the role of this compound in enzymatic or catalytic mechanisms. QM/MM simulations are essential for modeling the behavior of a molecule within the complex environment of a protein's active site, providing insights into its binding and reactivity.

Further research, specifically computational and theoretical studies, is necessary to elucidate the chemical properties and reactivity of this compound. Such investigations would provide valuable data for potential applications and a deeper understanding of its behavior at a molecular level.

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 8 Methylnonyl Hydrogen Phosphite and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopywikipedia.orgcwejournal.org

NMR spectroscopy is a primary tool for the characterization of organophosphorus compounds. cwejournal.orgnih.gov For Bis(8-methylnonyl) hydrogen phosphite (B83602), a combination of ³¹P, ¹H, and ¹³C NMR experiments, including two-dimensional techniques, is essential for an unambiguous structural assignment.

The NMR spectra of dialkyl hydrogen phosphites are distinguished by the presence of a phosphorus-bound proton (P-H), which leads to characteristic couplings.

¹H NMR: The proton spectrum is characterized by signals corresponding to the long alkyl chains and a unique downfield signal for the proton directly attached to the phosphorus atom. The 8-methylnonyl group presents a complex set of overlapping signals for the methylene (B1212753) (CH₂) and methyl (CH₃) groups, typically found in the 0.8-1.7 ppm range. compoundchem.comlibretexts.org The protons of the methylene group adjacent to the oxygen atom (OCH₂) are shifted downfield to approximately 3.9-4.2 ppm due to the oxygen's electron-withdrawing effect. The most diagnostic signal is that of the P-H proton, which appears as a doublet at a significantly downfield chemical shift, typically between 6.5 and 7.0 ppm, with a large one-bond coupling constant (¹JP-H) in the range of 600-700 Hz. huji.ac.il

¹³C NMR: The carbon spectrum shows signals for the ten distinct carbons of the 8-methylnonyl chain. huji.ac.illibretexts.org The carbon of the OCH₂ group is typically observed around 65-70 ppm and will appear as a doublet due to two-bond coupling with the phosphorus atom (²JP-C). The other aliphatic carbons resonate between approximately 14 and 40 ppm. libretexts.orghw.ac.uk Signals for carbons further from the phosphorus atom may also exhibit smaller P-C couplings. nih.govpurdue.edu

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for this class of compounds. wikipedia.org In a proton-decoupled spectrum, Bis(8-methylnonyl) hydrogen phosphite would show a single resonance. However, in a proton-coupled spectrum, this signal is split into a doublet by the directly attached proton, confirming the P-H bond. The chemical shift (δ) for dialkyl hydrogen phosphites typically falls within a narrow range, generally between +5 and +10 ppm (referenced to 85% H₃PO₄). huji.ac.ilresearchgate.net The large ¹JP-H coupling constant is also readily observed in the ³¹P spectrum.

Table 1: Representative NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | P-H | 6.5 - 7.0 | Doublet (d) | ¹JP-H ≈ 600-700 |

| P-O-CH₂- | 3.9 - 4.2 | Multiplet (m) | ³JH-H ≈ 6-7, ³JP-H ≈ 5-10 | |

| -(CH₂)₇- | 1.2 - 1.7 | Multiplet (m) | ||

| -CH(CH₃)₂ | 1.5 - 1.8 | Multiplet (m) | ||

| -CH(CH₃)₂ | 0.8 - 0.9 | Doublet (d) | ³JH-H ≈ 6-7 | |

| ¹³C | P-O-CH₂- | 65 - 70 | Doublet (d) | ²JP-C ≈ 5-10 |

| Aliphatic CH, CH₂, CH₃ | 14 - 40 | Singlets (decoupled) |

| ³¹P | (RO)₂P(O)H | +5 to +10 | Doublet (d) | ¹JP-H ≈ 600-700 |

To resolve signal overlap in the ¹H and ¹³C spectra and confirm assignments, 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the specific ¹³C signals to their corresponding protons within the complex alkyl chain. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It can be used to confirm the connectivity between the OCH₂ protons and the phosphorus atom via ³JP-O-C-H coupling and to trace the full carbon skeleton.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the sequence of methylene groups within the 8-methylnonyl chain.

¹H-³¹P HSQC: This specialized 2D technique can be used to correlate the phosphorus atom with protons that are coupled to it, providing a clear map of all H-P coupling interactions. acs.org

Vibrational Spectroscopy (Infrared and Raman)acs.orgmdpi.comorientjchem.org

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

For this compound, the most characteristic vibrations are associated with the phosphorus center. The compound exists in tautomeric equilibrium between the phosphite form (P(OH)) and the phosphonate (B1237965) form (P(O)H), with the equilibrium overwhelmingly favoring the phosphonate form containing a phosphoryl (P=O) group and a direct phosphorus-hydrogen (P-H) bond.

P-H Stretch: A sharp, medium-intensity absorption band corresponding to the P-H stretching vibration is a key diagnostic feature. This band typically appears in the region of 2350-2450 cm⁻¹ in the IR spectrum. arxiv.org

P=O Stretch: A very strong and prominent absorption band for the P=O (phosphoryl) stretching vibration is expected between 1250 and 1280 cm⁻¹. josorge.com Its high intensity is due to the large change in dipole moment during the vibration.

P-O-C Stretch: The asymmetric and symmetric stretching vibrations of the P-O-C linkage typically appear as strong bands in the fingerprint region, around 1000-1050 cm⁻¹. mdpi.comresearchgate.net

C-H Stretch: Aliphatic C-H stretching vibrations from the two 8-methylnonyl chains will produce strong bands in the 2850-3000 cm⁻¹ region. acs.org

Table 2: Representative Vibrational Frequencies for this compound

| Vibration Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Alkyl CH₂, CH₃ | 2850 - 3000 | Strong |

| P-H stretch | P-H | 2350 - 2450 | Medium, Sharp |

| P=O stretch | P=O | 1250 - 1280 | Very Strong |

While detailed conformational studies on this specific molecule are not documented, vibrational spectroscopy can be used to study conformational isomers (rotamers) in similar, smaller organophosphorus compounds. josorge.com Different spatial arrangements of the alkyl chains relative to the phosphorus center can lead to slight shifts in the vibrational frequencies of P-O-C and other skeletal modes. Low-temperature IR or Raman spectroscopy can sometimes resolve these differences, allowing for the identification of different conformers present in a sample.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For a compound like this compound (C₂₀H₄₃O₃P), the expected exact mass is approximately 362.29 g/mol .

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed. mdpi.com The fragmentation of dialkyl hydrogen phosphites is often characterized by the following pathways:

Alpha-cleavage: Loss of one of the alkyl chains is a common fragmentation pathway. This would involve the cleavage of the O-C bond, often accompanied by a hydrogen rearrangement, leading to the loss of an alkene (e.g., loss of C₁₀H₂₀). mdpi.com

Loss of an Alkoxy Group: Cleavage of the P-O bond can result in the loss of an 8-methylnonoxy radical (•OC₁₀H₂₁).

Rearrangement and Cleavage: The long alkyl chains can undergo rearrangements and subsequent fragmentation, leading to a series of smaller fragment ions separated by 14 Da (CH₂). wiley.com

Formation of [H₄PO₄]⁺: In some organophosphate fragmentation, rearrangement can lead to the formation of a stable phosphoric acid-like ion at m/z 99. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (nominal) | Possible Ion Formula | Description |

|---|---|---|

| 363 | [C₂₀H₄₄O₃P]⁺ | Protonated Molecule [M+H]⁺ |

| 223 | [C₁₀H₂₄O₃P]⁺ | Loss of one 8-methylnonyl group as an alkene (C₁₀H₂₀) |

| 207 | [C₁₀H₂₂O₂P]⁺ | Loss of one 8-methylnonoxy radical (•OC₁₀H₂₁) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous identification of this compound, providing precise mass measurements that allow for the determination of its elemental composition. In typical electrospray ionization (ESI) conditions, dialkyl hydrogen phosphites are readily ionized, forming protonated molecules [M+H]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govmdpi.com Furthermore, adducts with common cations such as sodium [M+Na]⁺ and potassium [M+K]⁺ are frequently observed, particularly in the positive ion mode.

The high mass accuracy of HRMS allows for the differentiation of this compound from other compounds with the same nominal mass but different elemental formulas. For a molecule with the chemical formula C₂₀H₄₃O₃P, the theoretical monoisotopic mass of the neutral molecule is 362.29227 u. The expected accurate masses of its common adducts are detailed in the table below.

Table 1: Theoretical HRMS Data for this compound (C₂₀H₄₃O₃P)

| Ion Species | Chemical Formula | Theoretical m/z (u) |

| [M+H]⁺ | [C₂₀H₄₄O₃P]⁺ | 363.29955 |

| [M+Na]⁺ | [C₂₀H₄₃O₃PNa]⁺ | 385.28169 |

| [M+K]⁺ | [C₂₀H₄₃O₃PK]⁺ | 401.25563 |

| [M-H]⁻ | [C₂₀H₄₂O₃P]⁻ | 361.28510 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For dialkyl hydrogen phosphites, collision-induced dissociation (CID) typically leads to characteristic fragmentation patterns dominated by the cleavage of the P-O and C-O bonds of the ester groups. mdpi.com

The fragmentation of the protonated molecule, [M+H]⁺, of this compound is expected to proceed through a series of neutral losses of the 8-methylnonene molecule (C₁₀H₂₀), which has a mass of 140.27 u. This process is analogous to the McLafferty rearrangement observed in other organophosphate esters. mdpi.com This sequential loss of the alkyl chains leads to the formation of key fragment ions. The initial loss of one 8-methylnonyl group results in a protonated mono(8-methylnonyl) hydrogen phosphite ion. The subsequent loss of the second alkyl group would lead to the formation of the protonated phosphoric acid ion, [H₄PO₃]⁺, or related species. mdpi.com

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below.

Table 2: Proposed MS/MS Fragmentation Pathway for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |

| 363.30 | 223.13 | C₁₀H₂₀ (8-methylnonene) | [Mono(8-methylnonyl) hydrogen phosphite + H]⁺ |

| 223.13 | 83.01 | C₁₀H₂₀ (8-methylnonene) | [H₄PO₃]⁺ (Protonated Phosphorous Acid) |

X-ray Diffraction Studies of Crystalline Forms and Coordination Complexes

While this compound, with its long and branched alkyl chains, is anticipated to be a liquid or a low-melting solid at ambient temperatures, X-ray diffraction studies on analogous shorter-chain dialkyl phosphites and their coordination complexes provide insight into the potential solid-state structures and intermolecular interactions.

X-ray crystallography on derivatives of dialkyl phosphites has revealed that the phosphorus center adopts a tetrahedral geometry. nih.gov In the solid state, these molecules can engage in hydrogen bonding interactions through the P-H proton and the phosphoryl oxygen, leading to the formation of dimers or extended supramolecular networks.

Dialkyl hydrogen phosphites are also effective ligands in coordination chemistry, binding to metal centers primarily through the oxygen atom of the P=O group. acs.org The coordination can also involve the phosphorus atom, particularly in its tautomeric phosphite form. The nature of the alkyl groups can influence the steric environment around the metal center, thereby affecting the coordination geometry and the catalytic activity of the resulting complex. acs.org

Catalytic Applications and Ligand Chemistry of Bis 8 Methylnonyl Hydrogen Phosphite

Mechanistic Role of Bis(8-methylnonyl) Hydrogen Phosphite (B83602) in Catalytic Cycles

Dialkyl hydrogen phosphites, such as Bis(8-methylnonyl) hydrogen phosphite, are versatile ligands in transition metal catalysis. Their electronic and steric properties can be readily tuned, which in turn influences the activity, selectivity, and stability of the catalyst. The phosphorus atom possesses a lone pair of electrons that can coordinate to a metal center, while the nature of the alkyl groups dictates the steric environment around the metal. The long, branched 8-methylnonyl chains of this specific phosphite would create a sterically demanding pocket around the catalytic center.

In a typical catalytic cycle, such as the rhodium-catalyzed hydroformylation of alkenes, a phosphite ligand plays a crucial role in several elementary steps. These include ligand association and dissociation, oxidative addition, migratory insertion, and reductive elimination. The rate and efficiency of these steps are highly dependent on the ligand's properties.

Catalyst Activation:

The activation of a pre-catalyst often involves the coordination of the phosphite ligand to the metal center and the subsequent formation of the active catalytic species. For instance, in rhodium-catalyzed hydroformylation, a common pre-catalyst is a rhodium(I) complex. The activation process typically involves the displacement of other ligands by the phosphite and the reaction with syngas (a mixture of H₂ and CO) to form a rhodium-hydrido-carbonyl species, which is the active catalyst.

The bulky nature of this compound would likely favor the formation of monoligated or bisligated metal complexes, depending on the metal and reaction conditions. The steric hindrance from the 8-methylnonyl groups could facilitate the formation of a coordinatively unsaturated species, which is often a key step in initiating the catalytic cycle.

Catalyst Deactivation Pathways:

Catalyst deactivation is a critical aspect of any catalytic process, leading to a decrease in catalytic activity over time. For metal complexes with phosphite ligands, several deactivation pathways are known:

Formation of Inactive Species: The catalyst can convert into a form that is no longer active under the reaction conditions. With phosphite ligands, this can involve the formation of stable, coordinatively saturated complexes that are unable to participate in the catalytic cycle. The steric bulk of this compound might mitigate the formation of some inactive polynuclear clusters by sterically shielding the metal center.

Ligand Degradation: Phosphite ligands can undergo hydrolysis in the presence of water, leading to the formation of phosphate (B84403) species that may coordinate differently to the metal center or be inactive. They can also undergo other degradation reactions under harsh reaction conditions.

P-C Bond Cleavage: In some cases, the phosphorus-carbon bonds of the ligand can be cleaved, leading to the decomposition of the ligand and the deactivation of the catalyst.

A hypothetical comparison of catalyst activation and deactivation factors for different types of phosphite ligands is presented in the table below.

| Ligand Type | Steric Bulk | Electronic Properties | Potential Impact on Activation | Potential Deactivation Pathways |

| Trimethyl phosphite | Low | Electron-donating | May form stable, less active species | Prone to hydrolysis |

| Triphenyl phosphite | Moderate | Electron-withdrawing | Can facilitate key catalytic steps | Aryl group exchange |

| This compound | High | Electron-donating | May promote formation of active, unsaturated species | Hydrolysis, P-C bond cleavage under harsh conditions |

This table presents generalized potential behaviors and is not based on experimental data for this compound.

The dissociation of a ligand from the metal center is often a prerequisite for the coordination of a substrate molecule, initiating the catalytic cycle. The bulky 8-methylnonyl groups of this compound would likely lead to weaker metal-ligand bonds due to steric repulsion, potentially resulting in faster ligand dissociation rates compared to less bulky phosphites. This could, in turn, lead to a higher concentration of the active, coordinatively unsaturated species and thus a higher catalytic turnover.

However, the ligand concentration also plays a crucial role. A high concentration of the phosphite ligand can inhibit the reaction by shifting the equilibrium away from the coordinatively unsaturated species. Therefore, the optimal ligand-to-metal ratio needs to be carefully determined for a given catalytic system.

The influence of ligand properties on catalytic turnover can be summarized in the following table, providing a conceptual framework for understanding the potential role of this compound.

| Ligand Property | Influence on Ligand Exchange | Potential Effect on Catalytic Turnover |

| High Steric Bulk (e.g., Bis(8-methylnonyl) groups) | Increases the rate of ligand dissociation. | Can increase turnover by facilitating substrate coordination. |

| Electron-Donating Nature (Alkyl groups) | Strengthens the metal-ligand bond. | May decrease turnover by slowing ligand dissociation. |

| Ligand Concentration | High concentration can inhibit ligand dissociation. | High concentrations can lead to lower turnover rates. |

This table illustrates general principles of ligand effects in catalysis.

Applications in Advanced Materials Science Focus on Chemical Function and Mechanisms

Chemical Stabilizers and Antioxidants in Polymer Systems

Dialkyl hydrogen phosphites, as a class of compounds, are recognized for their role as secondary antioxidants in polymer systems. nih.govnih.govnih.gov They are particularly effective during high-temperature processing of polymers where they contribute to the preservation of the material's integrity. nih.govresearchgate.net

The primary antioxidant function of phosphite (B83602) esters is the decomposition of hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. nih.govresearchgate.net These hydroperoxides are unstable and can decompose into highly reactive radicals that further propagate the degradation of the polymer chains.

The mechanism of hydroperoxide decomposition by a dialkyl hydrogen phosphite involves the oxidation of the phosphite (P(III)) to a phosphate (B84403) (P(V)). The general reaction can be represented as:

(RO)₂P(O)H + R'OOH → (RO)₂P(O)OH + R'OH

In this reaction, the phosphite reduces the hydroperoxide to a more stable alcohol, thereby preventing the formation of new free radicals. researchgate.net While some phosphites can also react with peroxyl radicals (ROO•), their main role is as hydroperoxide decomposers. researchgate.net

It is important to note that while this is the general mechanism for phosphite antioxidants, the specific reactivity of Bis(8-methylnonyl) hydrogen phosphite may be influenced by the long, branched alkyl chains, which could affect its solubility and mobility within the polymer matrix.

By decomposing hydroperoxides, this compound would interrupt the chain reaction of polymer degradation at a crucial stage. The degradation of polymers like polyethylene (B3416737) and polypropylene (B1209903) is a free-radical process that involves initiation, propagation, and termination steps. researchgate.netresearchgate.net Hydroperoxide decomposition is a key step in the propagation of degradation, as it generates new radicals.

The inhibition of these degradation pathways at a molecular level can be summarized in the following table:

| Degradation Step | Role of this compound (as a dialkyl hydrogen phosphite) |

| Initiation | Indirectly inhibits by removing hydroperoxides that could be sources of initial radicals upon decomposition. |

| Propagation | Directly inhibits by non-radically decomposing hydroperoxides, thus preventing the formation of alkoxyl (RO•) and hydroxyl (•OH) radicals that would otherwise attack the polymer backbone. |

| Chain Scission | By preventing the formation of reactive radicals, it helps to maintain the molecular weight of the polymer and prevent the loss of mechanical properties. nih.gov |

| Cross-linking | Reduces the likelihood of radical-induced cross-linking reactions that can lead to embrittlement of the polymer. |

The effectiveness of phosphite antioxidants is often enhanced when used in combination with primary antioxidants, such as hindered phenols, in what is known as a synergistic effect. nih.gov The primary antioxidant scavenges free radicals, and the phosphite antioxidant then decomposes the hydroperoxides formed. nih.gov

Chemical Role as Electrolyte Additives in Energy Storage Devices

Phosphite-based compounds are being explored as electrolyte additives to enhance the performance and lifespan of lithium-ion batteries. nih.govgoogle.com They can play a crucial role in forming a stable interface between the cathode and the electrolyte. researchgate.netnih.gov

In high-voltage lithium-ion batteries, the electrolyte can decompose on the surface of the cathode, leading to a loss of capacity and an increase in impedance. nih.gov Phosphite additives can be preferentially oxidized on the cathode surface at a lower potential than the main electrolyte components. nih.gov This electrochemical decomposition leads to the formation of a protective film known as the Cathode Electrolyte Interphase (CEI). researchgate.netnih.gov

The specific chemical reactions for this compound are not documented, but for a generic dialkyl hydrogen phosphite, the process would likely involve oxidation to form organophosphate species. These species can then deposit on the cathode surface, creating a stable, ionically conductive but electronically insulating layer. nih.gov This CEI layer passivates the cathode surface, preventing further electrolyte decomposition and dissolution of transition metal ions from the cathode material. nih.gov

The long alkyl chains of this compound could potentially influence the properties of the resulting CEI, such as its flexibility and hydrophobicity, which may have implications for the long-term stability of the battery.

Integration into Lubricant Compositions (Chemical Mechanism of Action)

Organophosphorus compounds, including phosphites, are widely used as anti-wear and extreme pressure additives in lubricants. google.comgoogle.com They function by forming a protective film on metal surfaces, which reduces friction and prevents wear under boundary lubrication conditions.

The chemical mechanism of action involves the thermal and/or pressure-induced decomposition of the phosphite additive at the asperity contacts of the rubbing metal surfaces. This decomposition leads to the formation of a complex phosphate-based tribofilm. This film, often referred to as a "sacrificial layer," is more easily sheared than the underlying metal, thereby reducing wear.

For a dialkyl hydrogen phosphite, the reaction at the metal surface is believed to involve the formation of iron phosphates and polyphosphates, which create a glassy, protective layer. The presence of the long 8-methylnonyl groups in this compound would likely enhance the oil solubility of the additive.

| Property | Chemical Mechanism of this compound (as a dialkyl hydrogen phosphite) |

| Anti-wear | Formation of a protective, low-shear strength phosphate-based tribofilm on metal surfaces through tribochemical reactions. google.com |

| Extreme Pressure | The tribofilm prevents direct metal-to-metal contact under high loads, preventing welding and seizure of the moving parts. |

| Friction Modification | The nature of the formed tribofilm can influence the coefficient of friction between the surfaces. |

| Corrosion Inhibition | The protective film can also act as a barrier to corrosive species, protecting the metal surfaces from rust and corrosion. |

Use in Photosensitive Materials and Synthetic Resins (Chemical Interactions within Materials)

In the context of photosensitive materials, phosphites can act as stabilizers, similar to their role in other polymer systems, by scavenging radicals generated during photo-initiated processes. This could help to improve the stability and shelf-life of photocurable resins.

In synthetic resins, this compound could be incorporated as a processing stabilizer to prevent degradation during melt processing and to enhance the long-term thermal stability of the final product. The long alkyl chains would promote compatibility with a wide range of resin systems.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Bis 8 Methylnonyl Hydrogen Phosphite in Research

Derivatization Strategies for Enhanced Analysis

Derivatization is a key step in the analysis of dialkyl hydrogen phosphites by GC. researchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, and to improve its chromatographic peak shape and detector response. The active hydrogen on the phosphorus atom in bis(8-methylnonyl) hydrogen phosphite (B83602) makes it polar and susceptible to adsorption on active sites within the GC system. Converting this P-H group to a less polar, more stable P-O-R or P-C-R group is therefore advantageous.

In-vial derivatization techniques are often preferred due to their simplicity and efficiency, minimizing sample loss and contamination. researchgate.net This approach involves adding the derivatizing reagent directly to the sample extract in an autosampler vial prior to injection.

Methylation: This involves converting the acidic P-H proton into a P-O-CH₃ group. Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used, though they require careful handling. An alternative is the use of methyl iodide in the presence of a base. researchgate.net

Benzylation: A common and effective derivatization strategy for dialkyl phosphates and phosphites involves the use of pentafluorobenzyl bromide (PFBBr). nih.gov This reagent reacts with the phosphite to form a pentafluorobenzyl derivative. The resulting molecule is more volatile and is highly sensitive to electron capture detection (ECD), although FPD remains the detector of choice for phosphorus selectivity. The reaction is typically carried out in an organic solvent in the presence of a base catalyst.

Table 3: Comparison of Derivatization Reagents

| Reagent | Derivative Formed | Advantages | Considerations |

| Methylating Agent | Methyl Ester | Simple, small mass increase | Reagents can be hazardous |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester | Stable derivative, good chromatographic properties | Requires base catalyst, longer reaction time |

Spectrophotometric Methods for Concentration Determination (if applicable)

While chromatographic methods are preferred for their specificity, spectrophotometric methods can be employed for the determination of the total concentration of phosphite in a sample, particularly when interfering substances are absent.

A common approach for the quantification of organophosphorus compounds involves their conversion to orthophosphate, which can then be measured colorimetrically. dtic.mil This method would involve an oxidative digestion step to convert the bis(8-methylnonyl) hydrogen phosphite to phosphate (B84403). For instance, potassium persulfate can be used as the oxidizing agent. dtic.mil

The resulting phosphate can then be reacted with a molybdate (B1676688) reagent in the presence of a reducing agent (e.g., ascorbic acid) to form a stable blue phosphomolybdate complex. dtic.mil The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength (e.g., 880 nm). By using a calibration curve prepared from standard phosphate solutions, the concentration of phosphate in the digested sample can be determined, and from this, the initial concentration of this compound can be calculated. dtic.mil This method is useful for determining the total phosphorus content but lacks the specificity to distinguish between different organophosphorus compounds.

Table 4: Summary of Analytical Techniques

| Technique | Principle | Selectivity | Primary Use |

| GC-FPD | Separation by boiling point, detection of P-emission in flame | High for Phosphorus | Purity analysis, quantification of derivatized analyte |

| HPLC | Separation by polarity | Moderate (depends on detector) | Analysis of non-volatile/thermally labile compound |

| Spectrophotometry | Colorimetric reaction of derived phosphate | Low (measures total phosphate) | Bulk concentration determination |

Future Directions and Emerging Research Avenues for Bis 8 Methylnonyl Hydrogen Phosphite

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of dialkyl hydrogen phosphites is a well-established area of organophosphorus chemistry, yet there remains significant scope for the development of more sustainable and efficient methods, particularly for long-chain, branched esters like Bis(8-methylnonyl) hydrogen phosphite (B83602).

Future research is likely to focus on microwave-assisted organic synthesis (MAOS) to prepare Bis(8-methylnonyl) hydrogen phosphite. Microwave irradiation offers a powerful tool for accelerating reaction rates and improving yields in the synthesis of dialkyl H-phosphonates. mdpi.com A potential synthetic route could involve the microwave-assisted alcoholysis of a readily available phosphite, such as bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP), with 8-methylnonan-1-ol. This approach is attractive due to its potential for short reaction times and the avoidance of harsh reaction conditions or catalysts. mdpi.com

Another promising avenue is the development of organocatalytic methods. The use of simple organic bases like imidazole (B134444) or 4-dimethylaminopyridine (B28879) to catalyze the phosphonylation of alcohols represents a metal-free and more environmentally benign approach. oup.com Adapting such systems for the synthesis of this compound could lead to improved atom economy and milder reaction conditions. oup.com

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are emerging as a sustainable alternative to traditional solution-phase synthesis. nih.gov Investigating the mechanochemical synthesis of this compound from phosphorus trichloride (B1173362) and 8-methylnonan-1-ol could significantly reduce solvent waste and energy consumption.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Method | Potential Precursors | Key Advantages | Research Focus |

| Microwave-Assisted Synthesis | Bis(2,2,2-trifluoroethyl) phosphonate, 8-methylnonan-1-ol | Rapid reaction times, high yields, catalyst-free conditions mdpi.com | Optimization of microwave parameters (temperature, time, power) for maximizing yield and purity. |

| Organocatalysis | Bis(2,2,2-trifluoroethyl) phosphite, 8-methylnonan-1-ol | Metal-free, improved atom economy, mild conditions oup.com | Screening of different organocatalysts and reaction conditions to achieve high conversion and selectivity. |

| Mechanochemistry | Phosphorus trichloride, 8-methylnonan-1-ol | Solvent-free, reduced energy consumption, sustainable nih.gov | Exploration of milling parameters and stoichiometric ratios to control the reaction outcome. |

| Continuous Flow Synthesis | Dialkyl H-phosphonates, 8-methylnonan-1-ol | Precise control over reaction conditions, scalability researchgate.net | Design and optimization of a continuous flow reactor for the transesterification reaction. |

Design of Advanced Catalytic Systems with Tunable Selectivity

Phosphite ligands are highly valuable in homogeneous catalysis due to their electronic properties and the ease with which they can be modified. acs.org this compound, with its bulky, branched alkyl groups, could serve as a unique ligand in various catalytic transformations, offering distinct steric hindrance that can influence the selectivity of a reaction.

Future research could explore the use of this compound as a ligand in transition metal-catalyzed reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. The sterically demanding 8-methylnonyl groups could create a specific coordination environment around the metal center, potentially leading to high regioselectivity or enantioselectivity in asymmetric catalysis.

The design of catalytic systems with tunable selectivity is a major goal in modern chemistry. The properties of a catalyst incorporating this compound could be fine-tuned by modifying the reaction conditions (e.g., temperature, pressure, solvent) or by introducing co-ligands. This would allow for the selective synthesis of desired products. For instance, in hydroformylation, the ratio of linear to branched aldehydes could potentially be controlled by adjusting these parameters.

The development of bifunctional catalysts, where the phosphite ligand not only coordinates to the metal center but also participates in the reaction mechanism, is another exciting research direction. The P-H bond in this compound could be involved in proton transfer steps or other elementary processes of the catalytic cycle.

Integration into Smart Materials and Responsive Systems (Focus on chemical design principles)

Smart materials, which can respond to external stimuli, are at the forefront of materials science. The incorporation of this compound into polymeric or supramolecular architectures could lead to the development of novel responsive systems.

The chemical design principles for such materials would revolve around leveraging the unique properties of the phosphite moiety. For example, the phosphorus atom in this compound can be oxidized from P(III) to P(V). This change in oxidation state alters the electronic and geometric properties of the molecule, which could be harnessed to trigger a macroscopic response in a material. A potential application could be in sensors where the oxidation of the phosphite group by an analyte leads to a detectable signal.

Furthermore, the long alkyl chains of this compound could impart amphiphilic properties to molecules, enabling their self-assembly into micelles, vesicles, or other nanostructures in solution. These self-assembled systems could act as nanoreactors, where the phosphite groups are exposed on the surface and can interact with external triggers. unipd.it The disassembly or reorganization of these structures in response to a stimulus could be used for the controlled release of encapsulated molecules. unipd.it

The design of such responsive systems would involve the synthesis of polymers or molecules where the this compound unit is covalently attached or non-covalently integrated. The responsiveness of these materials to stimuli such as pH, redox potential, or the presence of specific chemicals would then be investigated.

Advanced Computational and Spectroscopic Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and dynamics of this compound at the molecular level is crucial for its rational application in catalysis and materials science. Advanced computational and spectroscopic techniques are indispensable tools for gaining this deeper mechanistic insight.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational landscape, and reactivity of this compound. acs.org Such studies can provide valuable information on bond energies, reaction pathways, and the transition states of reactions involving this molecule. For instance, DFT could be used to model the coordination of the phosphite to a metal center and to elucidate the mechanism of a catalytic reaction.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. MD simulations can provide insights into the conformational flexibility of the long alkyl chains and their influence on the accessibility of the phosphorus center.

Spectroscopic Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organophosphorus compounds. ³¹P NMR spectroscopy is particularly informative as it provides direct information about the chemical environment of the phosphorus atom. dtic.mil Detailed ¹H, ¹³C, and ³¹P NMR studies of this compound would be essential for its unambiguous characterization and for studying its interactions with other molecules.

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, including the characteristic P-H and P=O stretching frequencies, which can be used to monitor reactions and structural changes.

Advanced spectroscopic techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) and mass spectrometry (e.g., ESI-MS, MALDI-TOF), would be crucial for the detailed structural elucidation of reaction products and intermediates. dtic.mil

A summary of the analytical techniques and their potential applications is provided in Table 2.

| Technique | Information Gained | Application Area |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, transition states acs.org | Catalysis, reactivity studies |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, dynamics | Materials science, solution behavior |

| ³¹P NMR Spectroscopy | Chemical environment of phosphorus, reaction monitoring dtic.mil | Synthesis, catalysis, mechanistic studies |

| 2D NMR Spectroscopy | Detailed structural elucidation, connectivity | Characterization of new compounds |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns | Product identification, purity analysis |

| FT-IR/Raman Spectroscopy | Vibrational modes, functional groups | Reaction monitoring, material characterization |

By combining these advanced computational and spectroscopic approaches, a comprehensive understanding of the fundamental properties and reactivity of this compound can be achieved, paving the way for its successful application in a wide range of chemical and material science domains.

Q & A

Basic: What synthetic methodologies are recommended for preparing Bis(8-methylnonyl) hydrogen phosphite with high purity?

Answer:

this compound can be synthesized via the reaction of phosphorus trichloride (PCl₃) with 8-methylnonanol under controlled conditions. Key steps include:

- Dropwise addition of 8-methylnonanol to cooled PCl₃ (-10°C) to minimize side reactions .

- Neutralization of HCl byproducts using amines (e.g., N,N-diisopropylamine) in anhydrous ether .

- Purification via vacuum distillation (e.g., 0.04 mmHg, bp ~66°C) to isolate the product .

- Yield optimization : Adjust molar ratios (e.g., 1:2 PCl₃:alcohol) and monitor reaction time (1.5–2 hours) .

Table 1: Example Reaction Parameters for Analogous Phosphite Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Temperature | -10°C to 0°C | |

| Solvent | Anhydrous ether | |

| Purification | Vacuum distillation | |

| Yield | ~55% (for similar compounds) |

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- ³¹P NMR : Look for a peak near δ 1.81 ppm (characteristic of P–O–C bonds) .

- ¹H NMR : Identify alkyl chain signals (e.g., δ 1.26 ppm for CH₃ groups) .

- IR Spectroscopy : Detect P–O–C stretches (~1000–1200 cm⁻¹) .

- GC-MS : Verify molecular ion peaks (e.g., m/z 503 for tris(8-methylnonyl) phosphite analogs) .

Note: Compare data with structurally similar compounds like tris(8-methylnonyl) phosphite (InChI: 1/C30H63O3P...) .

Advanced: What mechanistic insights are critical for understanding the hydrolysis stability of this compound in environmental matrices?

Answer:

Hydrolysis pathways depend on pH, temperature, and steric effects of the 8-methylnonyl groups:

- Experimental Design : Conduct kinetic studies at varying pH (2–12) and temperatures (25–60°C), monitoring degradation via HPLC-MS .

- Key Observations :

- Ecotoxicity : Use OECD Test Guidelines (e.g., 301 for biodegradation) to assess environmental persistence .

Advanced: How can this compound be tailored for asymmetric catalysis applications?

Answer:

Modify ligand design to enhance enantioselectivity:

- Steric Tuning : Replace smaller alkyl groups with 8-methylnonyl to increase steric bulk, improving substrate discrimination .

- Case Study : Cinchona alkaloid-derived phosphite ligands (e.g., 8-methylnonyl variants) show enhanced selectivity in asymmetric hydrogenation .

- Methodology :

Advanced: What contradictions exist in the toxicological data for organophosphite compounds, and how should they guide safety protocols?

Answer:

While dimethyl hydrogen phosphite (a simpler analog) is classified as Group 3 (IARC) due to limited carcinogenicity evidence , data gaps persist for branched derivatives like this compound:

- Contradictions :

- Recommendations :

Basic: What role does this compound play in flame-retardant formulations, and how is efficacy tested?

Answer:

As a phosphite ester, it acts as a synergist in halogen-free flame retardants:

- Mechanism : Releases phosphoric acid under heat, forming char layers to inhibit combustion .

- Testing Protocols :

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

Use DFT calculations to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.